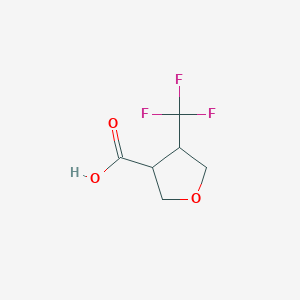
rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans: is a synthetic organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group on a tetrahydrofuran ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutanal and trifluoromethyl iodide.
Formation of Tetrahydrofuran Ring: The dihydroxybutanal undergoes cyclization to form the tetrahydrofuran ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid: Lacks the racemic mixture.
3-(trifluoromethyl)tetrahydrofuran-4-carboxylic acid: Different position of the trifluoromethyl group.
Tetrahydrofuran-3-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the tetrahydrofuran ring, as well as its racemic nature
Properties
Molecular Formula |
C6H7F3O3 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
4-(trifluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
HHSILWYQDXGCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















